N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide
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Overview
Description
N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide is a complex organic compound characterized by the presence of a nitro group, a benzodioxole ring, and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydrazide Formation: The phenoxyacetic acid is converted to its hydrazide derivative through reaction with hydrazine hydrate.
Condensation Reaction: Finally, the nitrobenzodioxole aldehyde is condensed with the phenoxyacetohydrazide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxides or hydroxyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
- 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl Carbonochloridate
Uniqueness
N’-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide is unique due to its combination of a nitrobenzodioxole moiety with a phenoxyacetohydrazide group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-16(9-23-12-4-2-1-3-5-12)18-17-8-11-6-14-15(25-10-24-14)7-13(11)19(21)22/h1-8H,9-10H2,(H,18,20)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJBTGDAFDUATG-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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